tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate
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Overview
Description
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a boronic ester group and a bicyclic azabicyclo octane framework. The presence of these functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst . The reaction conditions often include the use of solvents such as xylene and the addition of reagents like sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts, solvents, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Sodium Acetate: Acts as a base in various reactions.
Solvents: Xylene, dichloromethane, and others are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while hydrolysis yields carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine
In biological and medicinal research, tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is explored for its potential as a building block in drug discovery. Its unique structure allows for the development of novel therapeutic agents targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The bicyclic azabicyclo octane framework provides structural rigidity, enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
The uniqueness of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate lies in its combination of a boronic ester group and a bicyclic azabicyclo octane framework. This combination provides a versatile platform for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C18H30BNO4 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C18H30BNO4/c1-16(2,3)22-15(21)20-11-12-8-9-13(20)10-14(12)19-23-17(4,5)18(6,7)24-19/h10,12-13H,8-9,11H2,1-7H3 |
InChI Key |
DTBUJTBERBVOPB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC2CN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
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